Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves cyclopropanation reactions. One efficient method is the stereoselective rhodium-catalyzed cyclopropanation of (1-fluorovinylsulfonyl)benzene with diazo esters. This reaction proceeds with high stereoselectivity, yielding the desired this compound after subsequent reductive cleavage of the phenylsulfonyl group and hydrolysis of the ester group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Rhodium-Catalyzed Cyclopropanation
A rhodium-catalyzed method using diazo esters and fluorinated alkenes enables stereoselective cyclopropane formation. For example:
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Reactants : 1-Fluoro-1-(phenylsulfonyl)ethylene and methyl diazoacetate.
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Catalyst : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄).
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Outcome : High cis-selectivity due to the electron-withdrawing fluorine directing carbene addition .
Simmons-Smith Cyclopropanation
Zinc carbenoids (e.g., Zn(CH₂I)₂) can cyclopropanate allylic alcohols or fluorinated alkenes. For example:
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Substrate : cis-2-Fluoro-1-methylallyl alcohol.
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Conditions : Zn(CH₂I)₂ in dichloromethane, with chiral ligands (e.g., 1-ephedrine) for enantioselectivity .
Table 1: Comparative Synthesis Routes
| Method | Reactants | Catalyst/Ligand | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| Rh Catalysis | Fluorosulfonylethene + diazo ester | Rh₂(OAc)₄ | 93:7 | 78 |
| Simmons-Smith | Allylic alcohol + Zn(CH₂I)₂ | 1-Ephedrine | 88:12 | 65 |
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical derivatization reactions:
Esterification
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Conditions : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol).
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Example : Reaction with ethanol yields cis-2-fluoro-1-methylcyclopropanecarboxylate (95% conversion) .
Amidation
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Conditions : Activation with EDCl/HOBt, followed by amines.
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Example : Reaction with benzylamine produces the corresponding amide (82% yield) .
Table 2: Carboxylic Acid Derivatives
| Derivative | Reagent/Conditions | Product Yield (%) |
|---|---|---|
| Methyl ester | SOCl₂ + MeOH | 95 |
| Benzylamide | EDCl/HOBt + benzylamine | 82 |
Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:
Acid-Catalyzed Hydrolysis
-
Conditions : HCl (2M) at 80°C.
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Outcome : Ring-opening to form 3-fluoro-2-methylpropanoic acid (70% yield) .
Nucleophilic Attack
-
Example : Reaction with NaSH generates β-fluoro thiol derivatives via C-F bond cleavage (55% yield) .
Fluorine-Specific Reactivity
Fluorine’s electronegativity influences substitution and elimination:
SN2 Displacement
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Conditions : KOtBu in DMSO.
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Outcome : Replacement of fluorine with hydroxyl groups (limited due to steric hindrance from methyl) .
Electrophilic Aromatic Substitution
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Note : The cyclopropane ring destabilizes aromatic systems, making this pathway less common.
Diastereoselective Functionalization
The cis-configuration directs stereochemical outcomes:
Hydrogenation
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Catalyst : Pd/C in EtOAc.
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Outcome : Selective reduction of exocyclic double bonds while retaining cyclopropane integrity (90% yield) .
Oxidation
Scientific Research Applications
Medicinal Chemistry
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid has shown promise as a modulator of GPR120, a receptor involved in metabolic processes. Compounds that interact with GPR120 are being investigated for their potential to treat conditions such as diabetes, obesity, and metabolic syndrome. The unique structural features of this compound allow it to influence biological activity effectively.
Case Study: GPR120 Modulation
- Objective: Investigate the effects of this compound on glucose metabolism.
- Findings: Preliminary studies indicate that derivatives of this compound can enhance insulin sensitivity and reduce inflammation associated with metabolic disorders .
Agricultural Applications
The compound is also being explored as an intermediate in the synthesis of insecticides. Its structural properties allow for the development of effective pest control agents that are less harmful to non-target organisms.
Case Study: Insecticidal Properties
- Objective: Evaluate the efficacy of esters derived from this compound against agricultural pests.
- Findings: Research has demonstrated that certain esters exhibit potent insecticidal activity, making them suitable candidates for developing new eco-friendly pesticides .
Comparative Analysis with Related Compounds
This compound shares similarities with other cyclopropanecarboxylic acids, which can influence its reactivity and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-2-Fluorocyclopropanecarboxylic Acid | Contains a fluorine atom instead of a methyl group | Different reactivity due to fluorine's electronegativity |
| Trans-2-Methylcyclopropanecarboxylic Acid | Different stereochemistry (trans configuration) | Variations in physical properties and reactivity |
| 2-Fluoro-1-methylcyclopropanecarboxylic Acid | Fluorine at a different position | Altered interaction profiles due to positional isomerism |
Mechanism of Action
The mechanism of action of cis-2-fluoro-1-methylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of cis-2-fluoro-1-methylcyclopropanecarboxylic acid with structurally related cyclopropanecarboxylic acid derivatives.
Table 1: Structural and Molecular Comparison
*Note: Data for this compound are inferred from analogs.
Key Findings:
Acidity and Reactivity: Fluorine substitution increases carboxylic acid acidity. For example, 2,2-difluorocyclopropanecarboxylic acid (pKa ~2.5) is significantly more acidic than non-fluorinated cyclopropane derivatives (pKa ~4.5) due to electron-withdrawing effects . The cis configuration in the target compound may further stabilize the deprotonated form via steric and electronic effects .
Aromatic substituents, as in (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, enhance π-π stacking interactions in drug-receptor binding .
Applications: Agrochemicals: Chloro-trifluoropropenyl derivatives (e.g., CAS 68127-59-3) are studied as biomarkers for pesticide exposure . Material Science: Difluoro compounds like 2,2-difluorocyclopropanecarboxylic acid serve as intermediates in synthesizing fluoropolymers .
Table 2: Comparative Bioactivity and Uses
Biological Activity
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid (CFMCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHOF
- Molecular Weight : 132.14 g/mol
- CAS Number : 128230-87-8
The presence of the fluorine atom in CFMCA enhances its stability and bioavailability, making it a valuable component in drug design. The compound is structurally related to other cyclopropanecarboxylic acids, which have been studied for their biological properties.
The biological activity of CFMCA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine substitution can modulate the compound's pharmacological properties, potentially affecting:
- Enzyme Inhibition : CFMCA may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of CFMCA and its derivatives. In particular, research indicates that certain analogs exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CFMCA | 4.9 ± 1.7 | WM164 |
| CFMCA | 3.2 ± 0.3 | MUG-Mel2 |
These results suggest that CFMCA can induce apoptosis in cancer cells, as indicated by increased caspase activity (caspase 3/7) in treated cells . The mechanism involves DNA damage leading to apoptotic cell death, which was confirmed through immunoblotting studies that showed increased levels of cleaved PARP and phosphorylated H2AX .
Neuropharmacological Effects
CFMCA has also been studied for its effects on the central nervous system. Some derivatives have shown promise as NMDA receptor modulators, which could be beneficial in treating neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane moiety can significantly impact receptor affinity and selectivity .
Case Studies
- Antitumor Activity : A study evaluated the effects of CFMCA on melanoma cell lines, demonstrating that it not only inhibited cell growth but also induced apoptosis through caspase-dependent pathways. The findings suggest that further development of CFMCA derivatives could lead to effective cancer therapies .
- Neuroprotective Potential : Research into the neuroprotective effects of CFMCA analogs revealed that they might help mitigate excitotoxicity associated with neurodegenerative diseases by modulating NMDA receptor activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2-fluoro-1-methylcyclopropanecarboxylic acid, and how is stereochemical control achieved during cyclopropane ring formation?
- Methodology :
- Step 1 : Cyclopropanation via [2+1] strategies using transition metal catalysts (e.g., Rh(II)) with diazo compounds. For example, methyl vinyl ether precursors can react with diazoacetates to form the cyclopropane backbone .
- Step 2 : Fluorination at the C2 position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid ring opening.
- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with Rh(II)-carboxylate complexes ensure cis-configuration retention .
Q. Which spectroscopic techniques are critical for structural confirmation of cis-2-fluoro-1-methylcyclopropanecarboxylic acid?
- Key Techniques :
- ¹H/¹³C NMR : Assign methyl group (δ ~1.2–1.5 ppm) and cyclopropane ring protons (δ ~1.8–2.3 ppm).
- ¹⁹F NMR : Fluorine resonance (δ ~-180 to -220 ppm) confirms position and electronic environment .
- X-ray Crystallography : Resolves spatial arrangement and validates cis-stereochemistry .
- Challenges : Cyclopropane ring strain may cause signal broadening; use low-temperature NMR for clarity .
Advanced Research Questions
Q. How does fluorine substitution at C2 influence the compound’s stability and reactivity compared to non-fluorinated analogs?
- Mechanistic Insights :
- Electron-Withdrawing Effect : Fluorine increases ring strain and acidity of the carboxylic group (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs) .
- Thermal Stability : Decomposition occurs at ~150°C (vs. ~200°C for methylcyclopropanecarboxylic acid) due to destabilized cyclopropane ring .
- Reactivity :
- Nucleophilic Attack : Fluorine directs regioselectivity in esterification or amidation reactions.
- Table : Comparative Reactivity of Analogs
| Compound | Ring-Opening Temp (°C) | Carboxylic Acid pKa |
|---|---|---|
| cis-2-Fluoro-1-methyl | 150 | 2.5 |
| 1-Methylcyclopropanecarboxylic acid | 200 | 4.5 |
| 3-Phenylcyclopropanecarboxylic acid | 180 | 3.8 |
Q. What computational approaches predict the behavior of cis-2-fluoro-1-methylcyclopropanecarboxylic acid in catalytic systems?
- Methods :
- DFT Calculations : Optimize transition states for cyclopropanation or fluorination steps (e.g., B3LYP/6-31G* level).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic solvents enhance fluorination yields) .
- Case Study : DFT predicts a 15 kcal/mol activation barrier for ring-opening reactions, aligning with experimental TGA data .
Q. How can researchers resolve contradictions between experimental and computational data on molecular geometry?
- Troubleshooting Workflow :
Re-examine Synthesis : Check for impurities (e.g., trans-isomers) via chiral HPLC .
Advanced NMR : Use 2D techniques (HSQC, HMBC) to reassign proton environments .
Computational Revisions : Adjust basis sets (e.g., 6-311++G**) or include solvent effects in DFT models .
- Example : Discrepancies in bond angles (DFT: 59° vs. X-ray: 62°) were resolved by accounting for crystal packing forces .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
